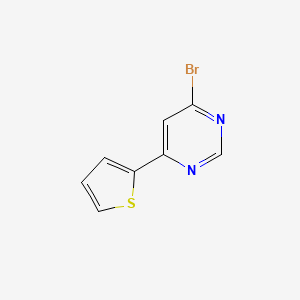

4-Bromo-6-(thiophen-2-yl)pyrimidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-6-thiophen-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDZPTAQGKVXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 6 Thiophen 2 Yl Pyrimidine and Its Structural Analogues

Strategies for Constructing the Pyrimidine (B1678525) Nucleus Bearing Thiophene (B33073) and Bromine Moieties

Cyclocondensation Reactions Utilizing Chalcone (B49325) Intermediates

A prevalent and versatile method for synthesizing substituted pyrimidines involves the use of chalcones, which are α,β-unsaturated ketones. These intermediates can be readily prepared and subsequently cyclized with various nitrogen-containing reagents to form the pyrimidine ring.

The synthesis of thiophene-bearing pyrimidines frequently begins with the Claisen-Schmidt condensation of thiophene-2-carbaldehyde (B41791) with a substituted acetophenone (B1666503) to form a thiophene-containing chalcone. pnrjournal.compnrjournal.com This chalcone then serves as a key synthon for the construction of the pyrimidine ring. pnrjournal.com The cyclization reaction with reagents like urea, thiourea (B124793), or guanidine (B92328) hydrochloride provides a direct route to the desired heterocyclic system. researchgate.netderpharmachemica.com

For instance, thiophene-substituted chalcones can be cyclized with thiourea in the presence of potassium hydroxide (B78521) to yield 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols. nih.gov Similarly, reacting these chalcones with urea, often in an ethanolic sodium hydroxide solution, produces the corresponding pyrimidin-2-one derivatives. pnrjournal.compnrjournal.comderpharmachemica.com The reaction proceeds through a Michael addition followed by intramolecular cyclization and dehydration. The use of guanidine can lead to 2-aminopyrimidine (B69317) analogues. researchgate.net

These reactions are valuable for creating a library of pyrimidine derivatives, as substitutions can be easily made on the starting acetophenone. pnrjournal.com

Table 1: Examples of Pyrimidine Synthesis from Thiophene-Containing Chalcones

| Chalcone Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 1-(Aryl)-3-(thiophen-2-yl)prop-2-en-1-one | Urea | 4-(Aryl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one | pnrjournal.com, pnrjournal.com |

| 1-(Aryl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea | 4-(Aryl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione | nih.gov |

| 1-(Pyridin-4-yl)-3-(aryl)prop-2-en-1-one | Guanidine HCl | 2-Amino-4-(pyridin-4-yl)-6-(aryl)pyrimidine | researchgate.net |

| p-amino acetophenone derived chalcone | Urea/Thiourea | Substituted Pyrimidines | ajrconline.org |

Direct Annulation and Multicomponent Cyclization Approaches for Pyrimidine-Thiophene Systems

Direct annulation and multicomponent reactions (MCRs) offer highly efficient and atom-economical pathways for the synthesis of fused and complex heterocyclic systems like thieno[2,3-d]pyrimidines. nih.govtandfonline.com MCRs, where three or more reactants combine in a one-pot reaction to form a single product, are particularly advantageous as they avoid the need to isolate intermediates, saving time and resources. tandfonline.com

One approach involves building the pyrimidine ring onto a pre-existing, functionalized thiophene. For example, various methods exist for synthesizing thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines by starting with a thiophene ring and subsequently constructing the pyrimidine ring upon it. researchgate.net A versatile and high-yield method has been developed for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones through a one-pot multistep cascade reaction of substituted alkyl 2-(1H-tetrazol-1-yl)thiophene-3-carboxylates with aliphatic amines. nih.gov Other strategies include the cyclization of aminothiophene derivatives with reagents like formamide (B127407) or triethyl orthoformate. researchgate.net The direct C-H arylation of a thiophene ring has also been explored as a method to create thienopyrimidine structures. mdpi.com

Table 2: Selected Multicomponent/Annulation Reactions for Thienopyrimidine Synthesis

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Alkyl 2-(1H-tetrazol-1-yl)thiophene-3-carboxylates, Aliphatic Amines | Solvent-free, heating | Thieno[2,3-d]pyrimidin-4(3H)-ones | nih.gov |

| 3-Aminothiophene-4-carboxamide, Triethyl orthoformate | Heating | Thieno[3,4-d]pyrimidine | researchgate.net |

| 4-Chlorothieno[3,2-d]pyrimidine, Aryl bromides | Pd-catalyzed C-H activation | 4-Arylthieno[3,2-d]pyrimidines | mdpi.com |

| Carbonyl compounds, Malononitrile/Ethyl cyanoacetate, Sulfur | Eggshell/Fe3O4 catalyst, Microwave | 2-Aminothiophene derivatives | tandfonline.com |

Installation of the Thiophen-2-yl Moiety onto the Pyrimidine Core

An alternative synthetic strategy involves the formation of a carbon-carbon bond between a pre-synthesized, halogenated pyrimidine ring and a thiophene derivative. This approach is particularly useful when the required substituted pyrimidine is more readily accessible than the corresponding chalcone or acyclic precursor.

Transition-Metal-Catalyzed Cross-Coupling Reactions at Pyrimidine C-6 Position

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for creating C-C bonds. The Suzuki-Miyaura coupling is one of the most widely used methods due to its mild reaction conditions and tolerance of a broad range of functional groups. unimib.ityoutube.com

The Suzuki-Miyaura coupling provides a direct and efficient method for attaching a thiophen-2-yl group to the C-6 position of a pyrimidine ring, especially when a bromine or chlorine atom is present as a leaving group. The reaction involves the coupling of a halopyrimidine, such as 4,6-dibromopyrimidine (B1319750) or a related substrate, with a thiophene boronic acid or its ester derivatives in the presence of a palladium catalyst and a base. unimib.itresearchgate.net

Research into the selective Suzuki reactions on 6-bromo-4-chlorothienopyrimidine has shown that mono-arylation at the C-6 position is favored. researchgate.net The choice of palladium catalyst and ligands, such as Pd(PPh₃)₄ or others like XPhos, can influence the selectivity and yield of the mono-coupled versus di-coupled product. researchgate.net Conditions for the Suzuki-Miyaura coupling of sensitive heterocyclic boronic acids, including those of thiophene, have been optimized to overcome issues like protodeboronation. nih.gov For instance, the use of lithium triisopropyl borate (B1201080) salts as coupling partners or employing specific catalyst systems in THF/water mixtures can lead to high yields. nih.gov Anhydrous conditions using potassium trimethylsilanolate (TMSOK) as a base and trimethyl borate as an additive have also been developed for challenging heteroaryl-heteroaryl couplings. nih.gov

Table 3: Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives

| Pyrimidine Substrate | Thiophene Reagent | Catalyst/Ligand | Base/Solvent | Product | Reference |

|---|---|---|---|---|---|

| 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | Aryl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane/Water | 6-Aryl-4-chlorothieno[2,3-d]pyrimidine | researchgate.net |

| Aryl Halide | Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ / Kolliphor EL in Water | Thiophene-substituted Aniline | unimib.it |

| Heteroaryl Halide | Thiophene (via lithiation/borylation) | Pd catalyst | Aqueous K₃PO₄ / THF | Thiophene-substituted Heteroarene | nih.gov |

| Heteroaryl Halide | Neopentyl heteroarylboronic ester | Pd catalyst | TMSOK / Trimethyl borate | Heteroaryl-heteroaryl product | nih.gov |

Exploration of Other Palladium-Catalyzed Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and several have been employed for the synthesis of thiophene-substituted pyrimidines. While the Suzuki coupling is common, other methodologies like the Stille, and Heck reactions offer alternative pathways.

The Stille reaction , which couples an organotin compound with an organic halide, is a versatile method for creating C-C bonds. organic-chemistry.orgwikipedia.org It is compatible with a wide array of functional groups. organic-chemistry.org The reaction mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the final product. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reaction's scope, even enabling the coupling of less reactive aryl chlorides. wiley-vch.de However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org

Table 1: Examples of Stille Coupling Reactions

| Electrophile | Organostannane | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |

| Aryl Halide | n-Bu3Sn-Aryl | Pd(PPh3)4 | THF, 62 °C | Aryl-Aryl | - | harvard.edu |

| Vinyl Bromide | Vinyl Stannane | Pd(Ph3)4 / CuCl | THF, reflux | Vinyl-Vinyl | - | harvard.edu |

| Aryl Bromide | Organotin | Pd(OAc)2/Dabco | - | Aryl-Organo | - | organic-chemistry.org |

The Heck reaction provides another avenue, coupling aryl or vinyl halides with alkenes. organic-chemistry.org This reaction is known for its high trans selectivity. organic-chemistry.org Recent advancements have expanded the range of suitable substrates, and various palladium catalysts, including palladacycles and those with pincer or bulky ligands, have been developed to improve activity and stability, which is crucial for industrial applications. rug.nl For instance, the Heck reaction has been successfully used in the production of fine chemicals like the herbicide Prosulfuron™ and the anti-asthma drug Singulair™. rug.nl

Table 2: Catalyst Systems in Heck Reactions

| Catalyst System | Substrates | Key Features | Reference |

| Pd(II) complexes with N,N,O-terdentate amido/pyridyl carboxylate ligands | Aryl Halides | Phosphine-free, high turnover numbers | organic-chemistry.org |

| N-Heterocyclic Carbene Palladium Complex/Ionic Liquid on Silica | Aryl Halides | Recoverable catalyst | organic-chemistry.org |

| Pd(L-proline)2 complex | Aryl Halides | Phosphine-free, microwave-assisted, in water | organic-chemistry.org |

| Palladium–tetraphosphine complex | Aryl Bromides and Alk-1-enols | Synthesis of enols or ketones | thieme-connect.de |

Nucleophilic Aromatic Substitution Reactions Involving Thiophene Derivatives

Nucleophilic aromatic substitution (SNA r) on thiophene rings is a fundamental method for introducing substituents. nih.gov The reaction typically proceeds through a two-step mechanism involving the formation of a Meisenheimer adduct, especially when the thiophene ring is activated by electron-withdrawing groups. nih.gov Computational studies on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) have shown that the reaction is a stepwise process. nih.govnih.gov The initial addition of the nucleophile is followed by the elimination of the leaving group, which can be catalyzed by excess nucleophile. nih.govcitedrive.com The reactivity of the thiophene substrate is significantly influenced by the nature of the substituents present on the ring. nih.govnih.gov

Introduction of the Bromo Substituent on the Pyrimidine Ring

The introduction of a bromine atom onto the pyrimidine ring is a critical step in the synthesis of the target compound. This can be achieved through various bromination methods.

Electrophilic Bromination of Pyrimidine Precursors

Direct electrophilic bromination of pyrimidines can be challenging due to the electron-deficient nature of the ring system. However, the presence of activating groups can facilitate this reaction. youtube.com For instance, pyrimidine nucleosides can be smoothly brominated at the C-5 position using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in aprotic solvents. fiu.edu The efficiency of this bromination can be enhanced by the addition of a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate. fiu.edu

Table 3: Bromination of Uracil-Derived Nucleosides with DBDMH

| Substrate | Reagent | Solvent | Additive | Product | Yield (%) | Reference |

| Uridine derivative | DBDMH | DMF | - | 5-Bromouridine derivative | Quantitative | fiu.edu |

| 5'-O-(tert-butyldimethylsilyl)-2',3'-O-isopropylideneuridine | DBDMH | DMF | - | 5-Bromo-5'-O-(tert-butyldimethylsilyl)-2',3'-O-isopropylideneuridine | Quantitative | fiu.edu |

Synthesis of Densely Substituted and Brominated Pyrimidine Scaffolds

The synthesis of highly substituted and brominated pyrimidines often involves multi-step sequences. One approach is the construction of a substituted pyrimidine ring followed by bromination. For example, fully substituted pyrimidines can be synthesized using amidines and activated diynes in a domino reaction sequence. nih.gov Another strategy involves the Suzuki cross-coupling of a brominated pyrimidine precursor. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been arylated with various aryl and heteroaryl boronic acids using a Pd(0) catalyst to generate novel pyrimidine analogs. researchgate.netmdpi.com This highlights the utility of pre-brominated building blocks in constructing complex pyrimidine scaffolds.

Selective Halogenation in the Context of Functionalized Pyrimidines

Achieving selective halogenation on a pyrimidine ring that already bears other functional groups is crucial for targeted synthesis. While direct electrophilic halogenation can be regioselective depending on the existing substituents, alternative strategies have been developed for positions that are not easily accessible. researchgate.net For example, a two-step approach for 4-halogenation of pyridines involves the installation of a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. nih.govchemrxiv.orgnih.gov This method has been shown to be applicable to other azines, including pyrimidines, allowing for the synthesis of aryl-substituted chloropyrimidines. nih.gov Computational studies suggest that this C-halogen bond formation proceeds via an SNAr pathway. nih.govacs.org

Synthetic Approaches for Functionalized Thiophene Derivatives Applicable to 4-Bromo-6-(thiophen-2-yl)pyrimidine Synthesis

The synthesis of the target molecule relies on the availability of appropriately functionalized thiophene precursors. Various methods exist for the synthesis of such derivatives. Metal-catalyzed heterocyclization of functionalized alkynes is a powerful technique for creating substituted thiophenes. nih.gov The Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene (B1212753) compound, and elemental sulfur, is another classic and efficient method for synthesizing polysubstituted thiophenes. organic-chemistry.org A polymer-supported version of the Gewald reaction under microwave irradiation has been developed for the rapid and efficient synthesis of thiophene derivatives. organic-chemistry.org Furthermore, palladium-catalyzed reactions, such as the Suzuki coupling of thiophene boronic acids or the direct arylation of thiophenes, are widely used to introduce thiophene moieties onto other heterocyclic rings. acs.orgrsc.orgumich.edu For example, thiophene-flanked benzothiadiazole derivatives have been synthesized via direct arylation coupling. rsc.org

Cyclization of Sulfur-Containing Alkyne Substrates

The construction of the thiophene ring system, a key component of this compound, can be efficiently achieved through the cyclization of sulfur-containing alkyne substrates. This approach offers a powerful tool for the formation of the five-membered heterocyclic ring with high regiocontrol. A general strategy involves the reaction of a suitably functionalized alkyne with a sulfur source, leading to an intramolecular cyclization event.

One plausible, though not explicitly detailed for this specific target, synthetic route could involve the reaction of a 1,3-diyne with a sulfur transfer reagent. The reaction would proceed through a sulfur-mediated electrophilic cyclization. For instance, an aryl-tethered internal alkyne can undergo cyclization induced by a triflic anhydride-activated sulfoxide (B87167). nih.gov This methodology has been successfully applied to the synthesis of various sulfur-containing heterocycles.

Transition metal-catalyzed cascade reactions also represent a prominent strategy. rsc.org For example, rhodium, ruthenium, or cobalt catalysts can facilitate a cascade C-H activation and cyclization with an alkyne, where a sulfur-containing directing group guides the reaction to the desired product. rsc.org While a direct synthesis of this compound using this method is not documented, the general principles are well-established for related structures.

Table 1: Illustrative Conditions for Cyclization of Sulfur-Containing Alkynes

| Entry | Alkyne Substrate | Sulfur Source | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1,4-Diphenylbuta-1,3-diyne | Na2S | - | DMF | 100 | - |

| 2 | Aryl-tethered internal alkyne | DMSO/Tf2O | - | CH2Cl2 | -78 to rt | up to 96 nih.gov |

Note: This table presents generalized conditions from related syntheses and does not represent a specific synthesis of this compound.

Regioselective C-H Functionalization of Thiophenes

A more direct approach to the target compound involves the regioselective C-H functionalization of a pre-existing thiophene ring. This method is highly attractive due to its atom economy and the avoidance of pre-functionalized starting materials. Palladium-catalyzed C-H activation is a particularly powerful tool for the direct arylation of thiophenes with suitable pyrimidine coupling partners. nih.gov

The regioselectivity of C-H functionalization on a thiophene ring is influenced by the directing group and the catalyst system. For a 2-substituted thiophene, functionalization at the C5 position is often favored. Therefore, to synthesize this compound, one could envision a direct coupling of thiophene with a 4-bromo-6-halopyrimidine under palladium catalysis. The choice of ligand on the palladium catalyst is crucial for achieving high regioselectivity and yield.

Alternatively, the pyrimidine ring could be constructed on a functionalized thiophene. For instance, a thiophene bearing an amidine or related functional group could undergo condensation with a suitable three-carbon building block to form the pyrimidine ring.

Table 2: Catalyst Systems for Regioselective C-H Arylation of Thiophenes

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | P(o-tol)3 | K2CO3 | DMA | 120 |

| 2 | PdCl2(dppf) | - | Cs2CO3 | Toluene | 110 |

Note: This table illustrates common catalyst systems for C-H arylation of thiophenes and is not specific to the synthesis of this compound.

Advanced Derivatization Strategies for Pre-existing Thiophene Rings

The synthesis of this compound can also be achieved by modifying a pre-existing thiophene ring that is already attached to the pyrimidine core. This approach allows for late-stage functionalization, which can be advantageous for creating libraries of related compounds.

Starting from a 6-(thiophen-2-yl)pyrimidine, a key transformation would be the selective bromination at the 4-position of the pyrimidine ring. This can typically be achieved using brominating agents such as N-bromosuccinimide (NBS) or phosphorus oxybromide (POBr3). researchgate.net The reactivity of the pyrimidine ring towards electrophilic substitution is influenced by the electronic nature of the thiophene substituent.

Another strategy involves the construction of the pyrimidine ring from a functionalized thiophene precursor. For example, 2-acetylthiophene (B1664040) can be converted to a chalcone-like intermediate, which can then be cyclized with an amidine to form the pyrimidine ring. Subsequent bromination would yield the final product. The synthesis of 2,4,6-tris(4-bromophenyl)pyrimidine from 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine provides a precedent for this type of transformation. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is a critical step in any synthetic sequence to ensure high yields and purity of the target compound. For the synthesis of this compound, several factors would need to be considered depending on the chosen synthetic route.

In cross-coupling reactions, such as Suzuki or Stille couplings, which could be employed to form the C-C bond between the thiophene and pyrimidine rings, key parameters to optimize include the catalyst, ligand, base, solvent, temperature, and reaction time. For instance, in a Suzuki coupling between 2-thienylboronic acid and a 4-bromo-6-chloropyrimidine, a systematic screening of palladium catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) and bases (e.g., Na2CO3, K3PO4, CsF) would be necessary to identify the optimal conditions.

For reactions involving the construction of the pyrimidine ring, the choice of condensing agent and reaction temperature can significantly impact the yield. In a condensation reaction between a thiophene-containing chalcone and an amidine, the strength of the base (e.g., KOH, NaOEt) and the solvent's boiling point can influence the rate of cyclization and the formation of byproducts.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in heterocyclic synthesis. researchgate.net The application of microwave irradiation to the synthesis of this compound could lead to significantly reduced reaction times and potentially cleaner reaction profiles compared to conventional heating.

Table 3: Parameters for Optimization in a Hypothetical Suzuki Coupling

| Parameter | Variation 1 | Variation 2 | Variation 3 |

|---|---|---|---|

| Catalyst | Pd(PPh3)4 | PdCl2(dppf) | Pd(OAc)2/SPhos |

| Base | Na2CO3 | K3PO4 | Cs2CO3 |

| Solvent | Toluene/H2O | Dioxane/H2O | DMF |

| Temperature | 80 °C | 100 °C | 120 °C |

Note: This table outlines a general optimization strategy for a Suzuki coupling reaction that could be applied to the synthesis of this compound.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 1,3-diyne |

| 1,4-Diphenylbuta-1,3-diyne |

| 2-acetylthiophene |

| 2,4,6-tris(4-bromophenyl)pyrimidine |

| 1,3-di(4-bromophenyl)propen-3-one |

| 4-bromobenzamidine |

| 6-(thiophen-2-yl)pyrimidine |

| 2-thienylboronic acid |

| 4-bromo-6-chloropyrimidine |

| N-bromosuccinimide |

| phosphorus oxybromide |

| palladium acetate |

| triphenylphosphine |

| 1,1'-bis(diphenylphosphino)ferrocene |

| SPhos |

| sodium carbonate |

| potassium phosphate |

| cesium carbonate |

| toluene |

| dioxane |

| dimethylformamide |

| dimethyl sulfoxide |

| triflic anhydride (B1165640) |

| copper(I) iodide |

| sodium sulfide |

| potassium carbonate |

| sodium acetate |

| potassium hydroxide |

Chemical Reactivity and Derivatization Pathways of 4 Bromo 6 Thiophen 2 Yl Pyrimidine

Reactivity of the Pyrimidine (B1678525) Ring in 4-Bromo-6-(thiophen-2-yl)pyrimidine

The pyrimidine ring in this compound is an electron-deficient system, a characteristic that profoundly influences its reactivity. This electron deficiency is a consequence of the presence of two electronegative nitrogen atoms within the six-membered ring. This property makes the ring susceptible to nucleophilic attack, particularly at the carbon positions, while rendering it less reactive towards electrophiles. The bromo substituent at the C-4 position further enhances the reactivity of this position towards nucleophilic displacement.

Functional Group Transformations at the C-4 (Bromo) Position of the Pyrimidine Ring

The carbon atom at the C-4 position, bonded to the bromine atom, is the most electrophilic site in the pyrimidine ring of this compound. This high electrophilicity makes the bromo group an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of the derivatization of this compound, enabling the introduction of a wide array of functional groups at this position.

Common nucleophilic substitution reactions at the C-4 position include:

Amination: Reaction with primary or secondary amines introduces amino functionalities.

Alkoxylation: Treatment with alkoxides leads to the formation of ethers.

Thiolation: The use of thiolates results in the corresponding thioethers.

These transformations are typically carried out under basic conditions to facilitate the nucleophilic attack and the departure of the bromide ion. The choice of solvent and temperature can be optimized to achieve high yields and selectivity.

Other Electrophilic and Nucleophilic Reactivities of the Pyrimidine Nucleus

While the C-4 position is the most reactive towards nucleophiles, other positions on the pyrimidine ring can also undergo chemical modifications. The electron-deficient nature of the pyrimidine ring generally disfavors electrophilic aromatic substitution. escholarship.org However, under forcing conditions or with highly activated electrophiles, such reactions may be possible, though they are not commonly reported for this specific compound.

Nucleophilic attack can also occur at other carbon atoms of the pyrimidine ring, particularly if the C-4 position is unreactive or if the reaction conditions are altered. For instance, strong nucleophiles might add to the C-2 or C-6 positions, leading to the formation of Meisenheimer-type intermediates. Subsequent rearomatization can result in the substitution of other groups or ring-opening reactions. However, for this compound, the reactivity is overwhelmingly dominated by substitution at the C-4 position.

Reactivity and Functionalization of the Thiophen-2-yl Moiety

The thiophene (B33073) ring, in contrast to the electron-deficient pyrimidine ring, is an electron-rich aromatic system. This characteristic dictates its reactivity, making it susceptible to electrophilic attack. The thiophene moiety in this compound provides a complementary site for functionalization, allowing for the introduction of a different set of functional groups compared to the pyrimidine ring.

Electrophilic Aromatic Substitution on the Thiophene Ring of this compound

The thiophene ring readily undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. lumenlearning.commasterorganicchemistry.com The position of substitution on the thiophene ring is directed by the existing substituent, the 6-(4-bromopyrimidinyl) group. In the case of 2-substituted thiophenes, electrophilic attack typically occurs at the C-5 position, which is the most activated position. However, the presence of the pyrimidine ring might influence the regioselectivity of these reactions.

Common electrophilic substitution reactions on the thiophene ring include:

Bromination: Using N-bromosuccinimide (NBS) or other electrophilic bromine sources to introduce a bromine atom.

Nitration: Employing a mixture of nitric acid and sulfuric acid to add a nitro group.

Acylation: Reacting with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. lumenlearning.com

Functional Group Interconversions and Modifications on the Thiophene Unit

Beyond electrophilic substitution, the thiophene moiety can be functionalized through various other reactions. vanderbilt.eduorganic-chemistry.org For instance, if a functional group is already present on the thiophene ring, it can be modified through standard organic transformations. A common strategy involves the lithiation of the thiophene ring, followed by quenching with an electrophile. This allows for the introduction of a wide range of substituents. For example, deprotonation of the thiophene ring with a strong base like n-butyllithium, followed by reaction with an aldehyde or ketone, would yield the corresponding alcohol. researchgate.net

Cross-Coupling Reactions Involving the Bromo Substituent in this compound

The bromo substituent at the C-4 position of the pyrimidine ring is an ideal handle for palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The most commonly employed cross-coupling reactions for this type of substrate are the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions. nih.govrwth-aachen.demdpi.com

Table 1: Common Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids, boronic esters) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃, K₃PO₄ | Aryl- or heteroaryl-substituted pyrimidines |

| Stille | Organotin compounds | Pd(PPh₃)₄ | - | Aryl-, heteroaryl-, or vinyl-substituted pyrimidines |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N, piperidine | Alkynyl-substituted pyrimidines |

| Buchwald-Hartwig | Amines, amides, alcohols | Pd₂(dba)₃/BINAP, Xantphos | NaOtBu, K₂CO₃ | N- or O-arylated products |

These reactions are highly versatile and tolerate a wide range of functional groups, making them particularly useful for the late-stage functionalization of complex molecules. The specific conditions, including the choice of catalyst, ligand, base, and solvent, can be tailored to optimize the yield and selectivity of the desired product. For example, in Suzuki-Miyaura couplings, the use of different palladium catalysts and ligands can influence the efficiency of the reaction with various boronic acids. researchgate.netresearchgate.net

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions at the Bromine Site

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds, and the bromine atom on the this compound scaffold serves as a versatile handle for such transformations. libretexts.org The electron-deficient pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition to a Palladium(0) catalyst, the initial step in many of these catalytic cycles. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction is a highly versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comuwindsor.ca For this compound, a Suzuki-Miyaura reaction with various aryl or heteroaryl boronic acids would yield 4-aryl(heteroaryl)-6-(thiophen-2-yl)pyrimidine derivatives. The reaction conditions are generally tolerant of a wide range of functional groups, making this a preferred method for late-stage diversification. mdpi.com Studies on similar brominated pyrimidines and thiophenes have shown that catalysts like Pd(PPh₃)₄, along with a base such as K₃PO₄ or Na₂CO₃ in a solvent like 1,4-dioxane, are effective. mdpi.comnih.govresearchgate.netbeilstein-journals.org The nitrogen atoms in the pyrimidine ring can sometimes influence the reaction, but good yields are typically achieved, especially with electron-rich boronic acids. mdpi.com

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. libretexts.orgnih.gov Applying this to this compound would allow for the introduction of various alkenyl substituents at the C4-position. Typical catalysts include Pd(OAc)₂ with phosphine (B1218219) ligands, and a base is required to regenerate the active Pd(0) catalyst. nih.govmdpi.com The reaction often proceeds with high stereoselectivity, yielding the trans-isomer of the resulting alkene. mdpi.com While high temperatures can sometimes be required, modern catalyst systems have enabled these reactions to proceed under milder conditions. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.govnih.gov It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. libretexts.orgnih.gov The Sonogashira coupling of this compound would introduce an alkynyl group at the C4 position, creating a scaffold for further elaboration, such as the construction of more complex heterocyclic systems. beilstein-journals.orgresearchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling. nih.gov The resulting 4-alkynyl-6-(thiophen-2-yl)pyrimidines are valuable intermediates in medicinal and materials chemistry. nih.govresearchgate.net

Table 1: Overview of Palladium-Catalyzed C-C Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 4-Aryl-6-(thiophen-2-yl)pyrimidine |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 4-Alkenyl-6-(thiophen-2-yl)pyrimidine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 4-Alkynyl-6-(thiophen-2-yl)pyrimidine |

Other Metal-Catalyzed Coupling Strategies for Brominated Heterocycles

Beyond palladium-catalyzed C-C bond formation, other metal-catalyzed reactions provide alternative pathways for derivatizing brominated heterocycles like this compound. These methods often focus on the formation of carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org While it also uses palladium, it is distinct from the C-C coupling reactions as it introduces a different class of functionality. The reaction has broad scope, allowing the coupling of aryl bromides with a wide variety of primary and secondary amines, including anilines and heterocyclic amines. wikipedia.orgnih.govacs.org The use of sterically hindered phosphine ligands (e.g., Xantphos, SPhos) is crucial for high efficiency. beilstein-journals.org Applying this reaction to this compound would provide access to a diverse library of 4-amino-6-(thiophen-2-yl)pyrimidine derivatives, which are common substructures in biologically active molecules. beilstein-journals.org

Ullmann Condensation/Coupling: The Ullmann reaction is a classic copper-catalyzed method for forming C-O, C-S, and C-N bonds. wikipedia.orgwikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper powder. wikipedia.orgwikipedia.org However, modern protocols often use soluble copper catalysts with ligands like diamines, allowing the reactions to proceed under milder conditions. wikipedia.orgacs.org

C-N Coupling: An Ullmann-type reaction could couple this compound with various nitrogen nucleophiles, including amides, lactams, and azoles. acs.org

C-O Coupling: The reaction with phenols or alcohols would yield the corresponding aryl or alkyl ethers. wikipedia.org

C-S Coupling: Thiol-based nucleophiles can be used to introduce thioether moieties.

The Ullmann reaction provides a complementary approach to palladium-catalyzed methods, sometimes proving more effective for specific substrates or for avoiding palladium-related side reactions. wikipedia.orgresearchgate.net

Table 2: Comparison of Other Metal-Catalyzed Coupling Strategies

| Reaction | Metal Catalyst | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|---|

| Buchwald-Hartwig | Palladium | Amines | C-N | Broad amine scope, uses phosphine ligands. wikipedia.org |

| Ullmann Condensation | Copper | Alcohols, Phenols, Amines, Thiols | C-O, C-N, C-S | Classic method, modern protocols use ligands for milder conditions. wikipedia.orgacs.org |

Advanced Derivatization Strategies for this compound Analogues

The initial products derived from coupling reactions on the this compound scaffold can serve as intermediates for the synthesis of more elaborate molecular architectures.

Construction of Complex Hybrid Heterocyclic Systems

The thiophene-pyrimidine core is a "privileged scaffold" found in many biologically active compounds. nih.gov By leveraging the functional groups introduced through initial coupling reactions, complex hybrid and fused heterocyclic systems can be constructed.

For instance, a 4-alkynyl-6-(thiophen-2-yl)pyrimidine, synthesized via a Sonogashira reaction, is a prime candidate for subsequent cyclization reactions. Treatment with a Lewis acid, such as boron trifluoride etherate, can promote the conversion of 1,2-oxazine derivatives into highly substituted pyridines, a strategy that could be adapted for pyrimidine systems. beilstein-journals.org Similarly, condensation reactions involving functional groups on the newly introduced substituent can lead to the formation of new rings. For example, the condensation of α,β-unsaturated ketones with aminopyrimidines is a known route to fused pyrido[2,3-d]pyrimidine (B1209978) systems. nih.gov The synthesis of thiazole- and thiadiazole-pyrimidine conjugates often involves the reaction of a pyrimidine-containing intermediate with reagents like phenacyl bromide, leading to complex hybrid structures with potential anticancer activity. nih.govresearchgate.net These multi-step synthetic sequences allow for the systematic construction of molecules with significant structural complexity and tailored biological functions. organic-chemistry.org

Chiral Functionalization and Asymmetric Synthesis of Thiophene-Pyrimidine Scaffolds

The introduction of chirality is a critical step in the development of many pharmaceuticals. For the thiophene-pyrimidine scaffold, chiral centers can be introduced through several strategies.

Asymmetric Catalysis: Asymmetric versions of the coupling reactions themselves can be employed. For example, asymmetric Heck reactions have been used to create quaternary carbon stereocenters with high enantioselectivity. libretexts.org

Chiral Auxiliaries/Reagents: Coupling the scaffold with a pre-existing chiral building block is a straightforward approach. For example, a Buchwald-Hartwig amination could be performed using a chiral amine. beilstein-journals.org

Modification of the Heterocyclic Rings: Asymmetric synthesis methods targeting either the thiophene or pyrimidine ring can be employed. The asymmetric Biginelli reaction, for instance, is a well-established method for producing chiral dihydropyrimidines. nih.gov For the thiophene portion, chiral pendants can be attached to the ring, or the sulfur atom itself can be made a stereocenter, as seen in the synthesis of chiral polythiophenes containing sulfoxide (B87167) moieties. rsc.org

These strategies enable the synthesis of specific enantiomers of thiophene-pyrimidine derivatives, which is often essential for achieving desired biological activity and minimizing off-target effects.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromo 6 Thiophen 2 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

1H NMR Analysis of Proton Environments in 4-Bromo-6-(thiophen-2-yl)pyrimidine

Proton (¹H) NMR spectroscopy reveals the distinct chemical environments of the hydrogen atoms within the this compound molecule. The aromatic protons on both the pyrimidine (B1678525) and thiophene (B33073) rings exhibit characteristic chemical shifts, typically observed in the range of δ 6.9-9.4 ppm. The precise positions of these signals are influenced by the electronic effects of the nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring, as well as the bromine substituent.

For instance, in related brominated phenol (B47542) compounds, aromatic protons can appear in the range of δ 6.92-7.68 ppm. researchgate.net The protons on the pyrimidine ring are expected to be deshielded due to the electron-withdrawing nature of the nitrogen atoms, thus appearing at a lower field (higher ppm value). Conversely, the thiophene protons will have their chemical shifts influenced by the sulfur atom's heteroaromatic character. The coupling patterns (e.g., doublets, triplets, multiplets) observed in a high-resolution ¹H NMR spectrum would further delineate the connectivity between adjacent protons, confirming their relative positions on the rings.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrimidine-H | 8.5 - 9.5 | Singlet/Doublet |

| Thiophene-H | 7.0 - 8.0 | Doublet/Multiplet |

Note: The actual chemical shifts and multiplicities can vary depending on the solvent and the specific spectrometer frequency.

13C NMR Characterization of the Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are highly sensitive to their local electronic environment.

The carbon atoms of the pyrimidine ring are typically found in the range of δ 150-170 ppm, with the carbon atom bonded to the bromine (C-Br) appearing at a lower field due to the halogen's deshielding effect. The carbon directly attached to the two nitrogen atoms (C2) will also be significantly deshielded. The thiophene carbons resonate at chemical shifts characteristic of five-membered aromatic heterocycles, generally between δ 120-145 ppm. The carbon atom bonded to the pyrimidine ring will show a downfield shift compared to the other thiophene carbons. The presence of the bromine atom directly influences the chemical shift of the carbon it is attached to, a phenomenon also observed in other brominated compounds like 2-bromobutane. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Pyrimidine C-Br | 110 - 125 |

| Pyrimidine C-N | 155 - 170 |

| Pyrimidine CH | 150 - 160 |

| Thiophene C-S | 125 - 140 |

| Thiophene CH | 120 - 135 |

Note: These are estimated ranges and can be influenced by solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum indicate which protons are J-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the proton connectivity within the thiophene and pyrimidine rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the linkages between the pyrimidine and thiophene rings. For example, a correlation between a proton on the thiophene ring and a carbon in the pyrimidine ring would definitively establish the connection between the two heterocyclic systems.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups and bond types.

For this compound, the FT-IR spectrum would be expected to show:

Aromatic C-H stretching vibrations: Typically in the region of 3100-3000 cm⁻¹. primescholars.com

C=C and C=N stretching vibrations: These are characteristic of the aromatic rings and are expected to appear in the 1600-1400 cm⁻¹ region.

Thiophene ring vibrations: The C-S stretching mode in thiophene derivatives can be observed in the range of 850-600 cm⁻¹. iosrjournals.org

C-Br stretching vibration: The carbon-bromine bond typically gives rise to a stretching vibration in the lower frequency region of the spectrum, generally between 600-500 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C/C=N Stretch (Ring) | 1600 - 1400 |

| C-H In-plane Bending | 1400 - 1000 |

| C-H Out-of-plane Bending | 1000 - 750 |

| C-S Stretch (Thiophene) | 850 - 600 |

| C-Br Stretch | 600 - 500 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While some vibrations are active in both IR and Raman, others may be unique to one technique, providing a more complete picture of the molecular vibrations.

In the case of this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic rings. mdpi.com The symmetric ring breathing modes of both the pyrimidine and thiophene rings are often strong in the Raman spectrum. mdpi.comresearchgate.net For instance, studies on similar pyrimidine-thiophene compounds have shown that modifications to the pyrimidine ring affect its signature ring breathing mode, ν₁. mdpi.comresearchgate.net The C-Br stretching vibration would also be observable in the Raman spectrum. The combination of FT-IR and Raman data allows for a comprehensive analysis of the vibrational properties of the molecule. aps.org

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Ring Breathing Modes | 1000 - 1600 |

| C-S Stretch (Thiophene) | 850 - 600 |

| C-Br Stretch | 600 - 500 |

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a compound through controlled fragmentation. For this compound, both high-resolution mass spectrometry and fragmentation pattern analysis are critical for its definitive identification.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is pivotal in unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with exceptional accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique molecular formula, distinguishing it from other potential structures with the same nominal mass.

For this compound, the theoretical monoisotopic mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S). The presence of bromine is particularly significant, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two m/z units (the [M]⁺ and [M+2]⁺ peaks).

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z |

| [C₉H₅⁷⁹BrN₂S]⁺ | 255.9438 |

| [C₉H₅⁸¹BrN₂S]⁺ | 257.9418 |

| [C₉H₅⁷⁹BrN₂S+H]⁺ | 256.9516 |

| [C≂H₅⁸¹BrN₂S+H]⁺ | 258.9496 |

| [C₉H₅⁷⁹BrN₂S+Na]⁺ | 278.9335 |

| [C₉H₅⁸¹BrN₂S+Na]⁺ | 280.9315 |

This table is generated based on theoretical calculations and serves as a predictive guide for experimental analysis.

The experimental observation of this distinct isotopic signature at the predicted high-resolution m/z values would provide conclusive evidence for the elemental composition of this compound.

Fragmentation Pattern Analysis for Structural Confirmation

Beyond determining the molecular formula, mass spectrometry provides structural insights through the analysis of fragmentation patterns. In electron ionization (EI) or collision-induced dissociation (CID) experiments, the molecular ion is subjected to energy that causes it to break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecule's connectivity.

The fragmentation of this compound is expected to proceed through several predictable pathways, influenced by the relative stabilities of the pyrimidine and thiophene rings and the presence of the bromine atom. Studies on related pyrimidine and thiophene derivatives suggest that the pyrimidine ring is generally more stable than the thiophene ring under mass spectrometric conditions. researchgate.net

Expected fragmentation pathways would likely involve:

Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment ion corresponding to the [M-Br]⁺ species.

Fragmentation of the thiophene ring: The thiophene ring can undergo characteristic fragmentation, such as the loss of a neutral acetylene (B1199291) (C₂H₂) molecule or a thioformyl (B1219250) radical (CHS).

Cleavage of the bond between the rings: Scission of the bond connecting the pyrimidine and thiophene moieties would generate ions corresponding to each of the heterocyclic rings.

Fragmentation of the pyrimidine ring: Although more stable, the pyrimidine ring can also fragment, often through the loss of HCN or related neutral molecules.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Description |

| [C₉H₅N₂S]⁺ | Loss of Br radical |

| [C₇H₃N₂S]⁺ | Loss of Br and C₂H₂ from the thiophene ring |

| [C₄H₃S]⁺ | Thiophen-2-yl cation |

| [C₅H₂BrN₂]⁺ | Pyrimidine fragment after loss of C₄H₃S |

| [C₄H₂N₂]⁺ | Pyrimidine ring after loss of Br and thiophene |

This table presents a hypothetical fragmentation pattern based on the analysis of similar structures. The m/z values would need to be confirmed by experimental data.

By comparing the observed fragmentation pattern with these predicted pathways, the structural assignment of this compound can be confidently confirmed.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation and crystal packing.

While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of related heterocyclic structures allows for the prediction of its likely crystallographic features. For instance, studies on other bromo-substituted pyrimidine derivatives and thiophene-containing compounds reveal common structural motifs.

It is anticipated that the crystal structure of this compound would reveal:

Planarity of the aromatic rings: Both the pyrimidine and thiophene rings are expected to be largely planar. The dihedral angle between these two rings would be a key structural parameter, indicating the degree of twisting around the central C-C bond.

Intermolecular interactions: The crystal packing would likely be stabilized by a network of non-covalent interactions. These could include π-π stacking interactions between the aromatic rings and halogen bonding involving the bromine atom. Hydrogen bonding would not be a dominant feature unless co-crystallized with a hydrogen-bond donor.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Common centrosymmetric groups (e.g., P2₁/c, Pbca) |

| Key Bond Lengths (Å) | C-Br (~1.90), C-S (~1.72), C-N (~1.33), C-C (ring, ~1.39) |

| Key Bond Angles (°) | Angles within the aromatic rings (~120) |

| Intermolecular Forces | π-π stacking, Halogen bonding |

This table is a projection based on crystallographic data of analogous compounds and serves to guide future experimental work.

The successful crystallization and subsequent X-ray diffraction analysis of this compound would provide invaluable and definitive data to complement the insights gained from mass spectrometry, completing the comprehensive structural elucidation of this compound.

Computational Chemistry and Theoretical Investigations of 4 Bromo 6 Thiophen 2 Yl Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. irjweb.com It is widely used to study the structural and electronic properties of organic molecules. irjweb.comnih.gov DFT calculations for 4-Bromo-6-(thiophen-2-yl)pyrimidine would form the basis for understanding its fundamental chemical characteristics.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape.

Conformational analysis is crucial for this molecule due to the rotatable single bond connecting the pyrimidine (B1678525) and thiophene (B33073) rings. This rotation gives rise to different conformers (spatial arrangements). DFT calculations can identify the most stable conformer by comparing the energies of various rotational angles (dihedral angle) between the two rings. A potential energy surface scan would reveal the energy minima corresponding to stable conformers and the energy barriers for interconversion. The most stable conformer is typically the one with the least steric hindrance.

Illustrative Data: Optimized Geometry Parameters This table illustrates the type of data obtained from a geometry optimization calculation. The values are hypothetical placeholders.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C(pyrimidine)-C(thiophene) | 1.48 Å |

| Bond Length | C-Br | 1.90 Å |

| Bond Angle | C-N-C (pyrimidine) | 115° |

| Dihedral Angle | N-C-C-S | 25° (for the most stable conformer) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). sigmaaldrich.com

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. sigmaaldrich.com For this compound, the distribution of HOMO and LUMO densities would show which parts of the molecule are electron-rich and electron-poor, respectively.

Illustrative Data: Frontier Molecular Orbital Energies This table shows representative data that would be generated from an FMO analysis.

| Parameter | Calculated Value (eV) (Illustrative) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict 1H and 13C NMR chemical shifts. Comparing these calculated values with experimental spectra helps confirm the molecular structure and the accuracy of the optimized geometry.

IR (Infrared): IR spectroscopy probes the vibrational modes of a molecule. DFT can calculate these vibrational frequencies. The calculated IR spectrum, showing characteristic peaks for C-H, C=N, C-S, and C-Br stretching and bending vibrations, can be matched with an experimental spectrum to identify functional groups and confirm the structure.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. The calculated maximum absorption wavelength (λmax) can be correlated with the HOMO-LUMO energy gap and helps in understanding the electronic properties of the molecule.

Global reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. irjweb.com These parameters are calculated from the HOMO and LUMO energies and are invaluable for predicting how a molecule will behave in a chemical reaction.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It uses a color scale to indicate regions of negative and positive electrostatic potential. For this compound, the MEP map would highlight:

Electron-rich regions (negative potential, typically colored red): These are sites susceptible to electrophilic attack, likely located around the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiophene ring.

Electron-poor regions (positive potential, typically colored blue): These are sites prone to nucleophilic attack, expected near the hydrogen atoms and potentially the bromine atom.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time.

Molecular dynamics simulations can be used to explore the conformational landscape of this compound more extensively. nih.govnih.gov By simulating the molecule's movements at a given temperature, an MD trajectory can reveal the different conformations the molecule adopts and the frequency with which they occur. This provides a more realistic understanding of the molecule's flexibility and the equilibrium between different conformers in solution, complementing the static picture from DFT-based conformational analysis.

Intermolecular Interaction Studies relevant to Supramolecular Chemistry or Ligand Design

Theoretical studies on the intermolecular interactions of this compound are fundamental to understanding its potential role in supramolecular chemistry and ligand design. The molecule possesses several key features that dictate its interaction patterns: the pyrimidine ring, the thiophene moiety, and the bromine substituent. These components can participate in a variety of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.

In the context of supramolecular chemistry, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, a common motif in the assembly of larger architectures. nih.gov The bromine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. nih.gov Furthermore, the aromatic nature of both the pyrimidine and thiophene rings allows for π-π stacking interactions, which are crucial for the stability of crystal structures and the formation of extended networks.

As a ligand, this compound can coordinate to metal centers through the nitrogen atoms of the pyrimidine ring or the sulfur atom of the thiophene ring. The nature of these interactions, including the strength and geometry of the coordination, can be predicted using computational methods. Molecular docking studies on similar heterocyclic compounds have demonstrated the importance of hydrophobic and hydrogen bonding interactions in the binding of ligands to protein active sites. acs.orgsciety.org Energy framework analysis, often performed using methods like B3LYP/6-31G(d,p), can quantify the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy, providing a deeper understanding of the stability of resulting complexes. acs.org

The interplay of these various intermolecular forces is complex and can be computationally modeled to predict the most stable supramolecular assemblies or ligand-receptor complexes.

Table 1: Potential Intermolecular Interactions and Their Significance

| Interaction Type | Participating Moieties | Significance in Supramolecular Chemistry & Ligand Design |

| Hydrogen Bonding | Pyrimidine nitrogen atoms as acceptors | Formation of defined, directional assemblies. |

| Halogen Bonding | Bromine atom as a donor | Directional control in crystal engineering; can be stronger than hydrogen bonds. nih.gov |

| π-π Stacking | Pyrimidine and thiophene rings | Stabilization of crystal packing and larger aggregates. |

| Coordination Bonding | Pyrimidine nitrogens, thiophene sulfur | Formation of metal-organic frameworks (MOFs) and coordination complexes. |

| Hydrophobic Interactions | Thiophene and pyrimidine rings | Important for binding to non-polar pockets in biological macromolecules. acs.org |

Theoretical Studies on Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules like this compound are of great interest for applications in optoelectronics and photonics. nih.gov Computational quantum mechanical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the NLO response of a molecule. nih.govajrconline.org

The NLO properties of a molecule are governed by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) corresponds to the third-order response. For a molecule to exhibit a significant NLO response, it typically requires a large dipole moment and a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajrconline.org

In this compound, the thiophene ring can act as an electron donor and the pyrimidine ring as an electron acceptor, creating an intramolecular charge transfer system, which is a key feature for high NLO activity. The bromine atom can further influence the electronic properties through its electron-withdrawing inductive effect and its ability to participate in charge transfer.

Computational studies on similar pyrimidine derivatives have shown that the NLO properties can be enhanced in a crystalline environment. nih.gov The iterative electrostatic method (IEM) can be used to investigate the effect of the crystal field on the polarizability and hyperpolarizability. nih.gov

The theoretical calculation of NLO properties involves optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. The total dipole moment (μ), the mean polarizability (α), the anisotropy of polarizability (Δα), and the total first hyperpolarizability (β_tot) are key parameters derived from these calculations.

Table 2: Theoretical NLO Properties of a Hypothetical Push-Pull Pyrimidine System

| Parameter | Description | Typical Calculated Value (a.u.) |

| μ | Total Dipole Moment | 2 - 5 |

| α | Mean Polarizability | 150 - 250 |

| Δα | Anisotropy of Polarizability | 200 - 400 |

| β_tot | Total First Hyperpolarizability | 500 - 2000 |

Note: The values in this table are illustrative and based on trends observed in similar organic NLO materials. Actual values for this compound would require specific DFT calculations.

The calculated HOMO-LUMO energy gap provides insight into the chemical reactivity and the energy of electronic transitions. A smaller energy gap generally correlates with a higher NLO response. ajrconline.org Theoretical UV-Vis spectra, calculated using TD-DFT, can predict the absorption wavelengths and oscillator strengths of the electronic transitions, which are crucial for understanding the transparency and NLO activity of the material.

Advanced Research Applications of 4 Bromo 6 Thiophen 2 Yl Pyrimidine and Its Derivatives in Chemical Science

Role as Versatile Synthetic Intermediates and Building Blocks

The reactivity of the carbon-bromine bond and the distinct electronic properties of the pyrimidine (B1678525) and thiophene (B33073) rings make 4-Bromo-6-(thiophen-2-yl)pyrimidine a highly adaptable synthetic intermediate. This versatility is particularly evident in its use as a precursor for a wide array of complex organic molecules and as a scaffold in the generation of chemical libraries for drug discovery and other applications.

Precursors for Complex Polyheterocyclic Systems and Organic Frameworks

The this compound scaffold is an excellent starting point for the construction of intricate polyheterocyclic systems. The bromine atom can be readily displaced or participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl or heteroaryl substituents. This allows for the systematic and regioselective elaboration of the core structure, leading to the synthesis of novel compounds with potentially interesting biological or material properties.

For instance, related thienopyrimidine structures, which share the core heterocyclic framework, have been extensively used to synthesize a variety of fused heterocyclic systems. The strategic functionalization of the thiophene and pyrimidine rings can lead to the formation of complex, multi-ring structures with diverse three-dimensional shapes and electronic properties. researchgate.netnih.gov

Furthermore, the rigid and planar nature of the pyrimidine and thiophene rings makes this scaffold a candidate for the construction of organic frameworks. Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. Thiophene-based building blocks have been successfully incorporated into COFs, and these materials have shown promise in applications such as gas storage, catalysis, and electronics. nih.gov The functional groups on this compound could be exploited to link these units together in a predictable manner, forming extended, porous networks. The synthesis of COFs from thiophene-containing precursors, such as 2,5-thiophenediboronic acid, demonstrates the feasibility of incorporating this heterocycle into highly ordered materials. nih.gov

A key reaction in the diversification of this scaffold is the Suzuki-Miyaura cross-coupling. Research on similar halogenated pyrimidines and thiophenes has shown that palladium-catalyzed coupling with various boronic acids is a highly effective method for creating new carbon-carbon bonds. nih.govmdpi.comresearchgate.net This reaction allows for the introduction of a wide range of functional groups and the creation of extended π-conjugated systems, which are of interest for their electronic and photophysical properties.

Table 1: Examples of Polyheterocyclic Systems Derived from Related Scaffolds

| Precursor Scaffold | Reaction Type | Resulting Polyheterocyclic System | Potential Application | Reference |

| 6-bromo-4-chlorothienopyrimidine | Suzuki Coupling | 6-aryl-thienopyrimidines | Enzyme Inhibition | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Suzuki Coupling | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Materials Science | mdpi.comresearchgate.net |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Suzuki Coupling | Aryl-substituted thiophene-imine derivatives | Non-Linear Optics | nih.gov |

Scaffolds for Diverse Chemical Library Synthesis and Combinatorial Chemistry

The concept of combinatorial chemistry, where large numbers of compounds are synthesized simultaneously, has revolutionized the process of drug discovery. The this compound scaffold is well-suited for this approach due to its modifiable nature. The bromine atom provides a reactive handle for diversification, allowing for the attachment of a wide array of different chemical moieties.

The "split-and-pool" synthesis strategy is a powerful method for generating large combinatorial libraries. nih.gov In this approach, a solid support is divided into portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. By using a building block like this compound, where the bromine can be reacted with a diverse set of reagents, it is possible to generate a vast library of related compounds.

The synthesis of libraries based on pyrrolidines has demonstrated the power of encoded combinatorial chemistry, where each compound is associated with a chemical tag that records its synthetic history. nih.gov This allows for the rapid identification of active compounds from large libraries. The principles of this approach could be readily applied to a this compound scaffold, enabling the efficient exploration of the chemical space around this privileged heterocyclic core. Virtual combinatorial libraries, where potential molecules are generated and evaluated in silico, also represent a powerful tool for exploring the diversity that can be achieved from a given scaffold. nih.gov

Exploration in Advanced Materials Science Research

The unique combination of a π-deficient pyrimidine ring and a π-rich thiophene ring gives this compound and its derivatives interesting electronic and optical properties. These characteristics make them promising candidates for applications in advanced materials science, particularly in the fields of organic electronics and photochromism.

Integration into Organic Electronic Materials (e.g., semiconductors, conductive polymers)

Organic electronic materials, such as organic semiconductors and conductive polymers, are the focus of intense research due to their potential for use in flexible displays, solar cells, and sensors. Thiophene-based oligomers and polymers are among the most studied classes of organic semiconductors due to their excellent charge transport properties and environmental stability. rsc.orgheeneygroup.comresearchgate.net

The incorporation of the this compound unit into larger conjugated systems could lead to new materials with tailored electronic properties. The electron-withdrawing nature of the pyrimidine ring can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting material, which is a critical factor in determining its performance in electronic devices.

Thiophene-based copolymers have been synthesized by electropolymerization and have shown promise as hole transport layers in organic solar cells. researchgate.net The properties of these copolymers, such as their conductivity and energy gap, can be tuned by varying the comonomers. The inclusion of a pyrimidine-containing monomer like a derivative of this compound could provide a means to further modulate these properties. Polythiophene copolymers with tunable work functions have been developed, demonstrating the versatility of this class of materials for electronic applications. google.com

Table 2: Properties of Thiophene-Based Copolymers for Organic Electronics

| Copolymer System | Synthesis Method | Key Property | Potential Application | Reference |

| 3-methylthiophene and biphenyl | Electropolymerization | Hole transport | Organic photovoltaic cells | researchgate.net |

| Thiophene and substituted thiophenes | Chemical Polymerization | Tunable work function | Heterojunction solar cells | google.com |

Photochromic Applications of Pyrimidine-Thiophene Systems

Photochromic materials are compounds that can reversibly change their color upon exposure to light. This property makes them attractive for applications such as smart windows, optical data storage, and molecular switches. While the specific photochromic properties of this compound have not been extensively reported, related systems containing thiophene moieties have shown interesting photochromic behavior.

For example, photochromic materials based on dibenzothienylthiazole structures have been synthesized and shown to exhibit high photoreactivity in both solution and in the solid state as amorphous films. rsc.org These molecules undergo a reversible cyclization reaction upon irradiation with UV light, leading to a change in their absorption spectrum. The integration of a pyrimidine ring into such systems could potentially modulate their photochromic properties, such as the wavelength of maximum absorption and the kinetics of the color change.

Ligand Design in Coordination Chemistry

The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiophene ring in this compound and its derivatives can act as coordination sites for metal ions. This makes this class of compounds promising candidates for the design of new ligands for coordination chemistry. The resulting metal complexes could have interesting catalytic, magnetic, or photophysical properties.

The synthesis of metal-organic frameworks (MOFs) is an area where tailored organic ligands are of crucial importance. nih.govfrontiersin.org MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are highly dependent on the nature of both the metal and the ligand. The use of a ligand derived from this compound could lead to the formation of MOFs with novel topologies and functionalities. Luminescent MOFs based on dipyrromethene metal complexes and BODIPYs have been reported, highlighting the potential of using chromophoric ligands to create functional materials. rsc.org

Furthermore, coordination compounds of transition metals with ligands containing pyrazine, a heterocycle similar to pyrimidine, have been synthesized and characterized. nih.gov These studies demonstrate that the nitrogen atoms in such heterocyclic rings can effectively coordinate to metal centers. The bidentate or even tridentate coordination possibilities of derivatives of this compound, involving the pyrimidine nitrogens and the thiophene sulfur, could lead to the formation of stable and structurally diverse metal complexes with potential applications in catalysis or as therapeutic agents.

Coordination Properties with Various Metal Centers

The coordinating potential of this compound is derived from the presence of multiple heteroatoms that can act as Lewis bases, donating electron pairs to metal centers. The primary coordination sites are the two nitrogen atoms of the pyrimidine ring. Pyrimidine and its derivatives are well-known to form stable complexes with a wide range of transition metals. researchgate.net

The nitrogen atoms of the pyrimidine ring can act as a chelating or bridging ligand. In a chelating mode, both nitrogen atoms would bind to a single metal center, forming a stable four-membered ring. However, due to the 1,3-disposition of the nitrogen atoms, this mode can be sterically strained. More commonly, pyrimidine-based ligands act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or coordination polymers.